AMN is a potent carcinogen primarily used in experimental research to induce esophageal carcinoma in animal models [, , , , , , , , , , , , ]. Its classification as a nitrosamine underscores its carcinogenic potential. Despite its potency, AMN is not used in clinical settings for the treatment of any disease due to its significant toxicity and lack of therapeutic benefit.
The carcinogenicity of AMN stems from its ability to form DNA adducts. Upon entering the body, AMN undergoes metabolic activation, primarily in the liver. This activation process generates electrophilic intermediates that can covalently bind to DNA, forming adducts [, , ]. These adducts can disrupt DNA replication and repair mechanisms, ultimately leading to mutations and the initiation of carcinogenesis.
AMN is primarily utilized in experimental oncology research to induce esophageal carcinoma in animal models, most commonly in rats [, , , , , , , , ]. This induction allows researchers to study the development and progression of esophageal cancer, investigate potential therapeutic targets, and evaluate the efficacy of novel anti-cancer agents.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: